molecular formula C41H64O14 B15129396 3-O-beta-Allopyranosyl-(1-->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B

3-O-beta-Allopyranosyl-(1-->4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B

Cat. No.: B15129396
M. Wt: 780.9 g/mol
InChI Key: DAXMBTMYJCYTRG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-beta-Allopyranosyl-(1–>4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B involves multiple steps, including glycosylation and esterification reactions. The glycosylation step typically involves the use of glycosyl donors and acceptors under acidic or basic conditions. Esterification is achieved using isobutyric anhydride and acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

The process would require stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

3-O-beta-Allopyranosyl-(1–>4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have different biological activities .

Scientific Research Applications

3-O-beta-Allopyranosyl-(1–>4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B has several scientific research applications:

    Chemistry: Used as a model compound for studying glycosylation and esterification reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Explored for its anti-tumor properties, particularly in the treatment of lymphoma.

Mechanism of Action

The anti-tumor effects of 3-O-beta-Allopyranosyl-(1–>4)-beta-oleandropyranosyl-11-O-isobutyryl-12-O-acetyltenacigenin B are primarily mediated through the regulation of Aurora-A kinase. This kinase plays a crucial role in cell division, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound also affects other signaling pathways involved in tumor growth and metastasis .

Properties

Molecular Formula

C41H64O14

Molecular Weight

780.9 g/mol

IUPAC Name

[6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate

InChI

InChI=1S/C41H64O14/c1-19(2)36(46)53-33-34-38(7)14-12-25(52-28-18-27(47-9)31(22(5)49-28)54-37-30(45)32(48-10)29(44)21(4)50-37)17-24(38)11-15-40(34)41(55-40)16-13-26(20(3)42)39(41,8)35(33)51-23(6)43/h19,21-22,24-35,37,44-45H,11-18H2,1-10H3

InChI Key

DAXMBTMYJCYTRG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C(C)C)C)C)O)OC)O

Origin of Product

United States

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